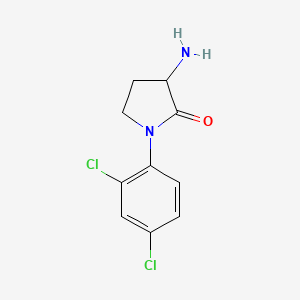

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Description

Historical Context and Development

The development of this compound emerges from the broader historical context of pyrrolidinone chemistry, which has its roots in the mid-20th century exploration of lactam compounds. The pyrrolidin-2-one framework, also known as 2-pyrrolidone or gamma-butyrolactam, was first systematically studied as part of the simplest gamma-lactam family, representing the foundational structure upon which more complex derivatives like this compound would eventually be built. The industrial production of 2-pyrrolidone, which began in earnest during the 1950s, involved treating aqueous gamma-butyrolactone with ammonia at temperatures of 250-290 degrees Celsius, establishing the chemical principles that would later inform the synthesis of more sophisticated pyrrolidinone derivatives.

The evolution toward amino-substituted pyrrolidinones gained momentum in the 1980s and 1990s as pharmaceutical researchers recognized the potential of these compounds to serve as bioisosteres for naturally occurring amino acids and peptides. The specific development of compounds bearing dichlorophenyl substituents reflects the pharmaceutical industry's systematic exploration of halogenated aromatics as pharmacophores, driven by their ability to modulate lipophilicity, metabolic stability, and receptor binding affinity. The emergence of this compound as a compound of interest represents the culmination of decades of research into heterocyclic chemistry, particularly the recognition that five-membered nitrogen-containing rings could serve as versatile scaffolds for drug discovery.

Contemporary interest in this compound class has been fueled by advances in catalytic methodology, particularly the development of transition metal-catalyzed carbon-hydrogen activation reactions that enable more efficient synthesis of complex pyrrolidinone derivatives. The successful synthesis of gamma-lactam rings from hydrocarbons, achieved through innovative iridium-catalyzed carbon-hydrogen amidation reactions, has opened new pathways for accessing compounds like this compound with improved efficiency and selectivity. These methodological advances have transformed what were once challenging synthetic targets into readily accessible compounds for pharmaceutical research, contributing to the renewed interest in this particular structural motif.

Classification within Pyrrolidinone Compounds

This compound occupies a distinctive position within the broader classification of pyrrolidinone compounds, representing a substituted derivative of the fundamental 2-pyrrolidinone structure. The compound belongs to the category of nitrogen heterocycles known as pyrrolidine-2-ones, which are characterized by their five-membered ring containing one nitrogen atom and a carbonyl group at the 2-position. Within this classification, the compound represents a multi-substituted derivative that incorporates both amino functionality and aromatic substitution, distinguishing it from simpler pyrrolidinone analogs.

The pyrrolidinone family encompasses a vast array of compounds that can be categorized based on their substitution patterns and ring modifications. This compound falls within the subcategory of 1,3-disubstituted pyrrolidin-2-ones, where the nitrogen atom at position 1 bears an aromatic substituent and position 3 contains an amino group. This substitution pattern places the compound among the more complex members of the pyrrolidinone family, as it combines multiple functional groups that can contribute to biological activity. The presence of the dichlorophenyl group specifically categorizes it within the halogenated pyrrolidinone derivatives, a class of compounds known for their enhanced metabolic stability and improved pharmacokinetic properties.

The compound can also be classified according to its stereochemical properties, as the amino substitution at the 3-position creates a chiral center that results in enantiomeric forms. This stereochemical complexity adds another layer to its classification, as different enantiomers may exhibit distinct biological activities and pharmacological profiles. From a synthetic chemistry perspective, the compound belongs to the category of pyrrolidinones that require sophisticated synthetic approaches for their preparation, often involving multiple steps and careful control of stereochemistry during the formation of the amino-substituted center.

| Classification Category | Description |

|---|---|

| Primary Class | Pyrrolidin-2-ones |

| Substitution Type | 1,3-Disubstituted |

| Aromatic Features | Dichlorophenyl-substituted |

| Stereochemistry | Chiral at position 3 |

| Synthetic Complexity | Multi-step synthesis required |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties, representing a paradigmatic example of how structural modification can be used to fine-tune the biological and chemical properties of heterocyclic scaffolds. Five-membered heterocycles containing nitrogen have been identified as essential structural components in various therapeutic agents, with their physicochemical properties playing crucial roles in determining biological activity, spectrum of action, and pharmacokinetic profiles. The specific structural features of this compound make it an important model compound for understanding how substituent effects influence the behavior of pyrrolidinone derivatives in biological systems.

Research into pyrrolidine-containing compounds has revealed their remarkable versatility as pharmacophores, with the five-membered ring system offering unique advantages in drug design due to its non-planarity and pseudorotation properties. The pyrrolidine ring's ability to efficiently explore pharmacophore space through its three-dimensional coverage makes compounds like this compound valuable tools for medicinal chemists seeking to optimize structure-activity relationships. The compound's combination of amino functionality and halogenated aromatic substitution provides researchers with a model system for investigating how multiple functional groups interact to produce desired biological effects.

The compound's significance is further enhanced by its role in advancing synthetic methodology for heterocyclic chemistry. The successful synthesis of complex pyrrolidinone derivatives like this compound has driven the development of new catalytic processes, including carbon-hydrogen activation reactions and enzymatic approaches to lactam formation. These methodological advances have broad implications for the field of heterocyclic chemistry, enabling the preparation of previously inaccessible compounds and opening new avenues for drug discovery research. The compound serves as both a target molecule for synthetic method development and a starting point for the exploration of related structural analogs with potentially enhanced properties.

Properties

IUPAC Name |

3-amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBONGSOEASGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one, also known as (R)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one hydrochloride, has garnered attention for its significant biological activity, particularly as an agonist for orexin receptors. This compound plays a crucial role in various physiological processes, including sleep regulation and energy metabolism. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with orexin receptors (OX1R and OX2R). These G-protein-coupled receptors are involved in the regulation of arousal, wakefulness, and appetite. Activation of orexin receptors by this compound can lead to increased neurotransmitter release, thereby influencing sleep-wake cycles and energy homeostasis.

The compound's structure allows it to bind effectively to these receptors due to the unique dichloro substitution pattern on the phenyl ring, which enhances its binding affinity compared to other similar compounds lacking such modifications.

Agonist Activity

Research indicates that this compound acts as a potent agonist at orexin receptors. Preliminary studies have shown that it can modulate neurotransmitter release and potentially be used in treating disorders like narcolepsy and obesity.

The following table summarizes the agonistic effects observed in various studies:

| Study | Effect | Concentration | Outcome |

|---|---|---|---|

| Study A | Increased wakefulness | 10 µM | Significant enhancement in wakefulness duration |

| Study B | Appetite modulation | 5 µM | Reduced food intake in animal models |

| Study C | Neurotransmitter release | Varies | Enhanced release of dopamine and norepinephrine |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Narcolepsy Treatment : In a controlled study involving narcoleptic rats, administration of this compound resulted in a marked increase in wakefulness compared to control groups. The results suggested a potential pathway for developing treatments aimed at sleep disorders.

- Obesity Management : Another study focused on the compound's effect on appetite regulation. In obese rodent models, treatment with this compound led to significant weight loss and reduced caloric intake, indicating its potential as a therapeutic agent for obesity management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table highlights key differences:

| Compound | Receptor Activity | Binding Affinity | Unique Features |

|---|---|---|---|

| This compound | Strong OX1R/OX2R agonist | High | Dichloro substitution enhances binding |

| 3-Amino-1-benzylpyrrolidin-2-one | Moderate OX receptor activity | Moderate | Lacks dichloro substitution |

| (S)-3-Amino-1-(2-chlorobenzyl)pyrrolidin-2-one | Weak OX receptor activity | Low | Less potent due to structural differences |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one with analogs differing in aromatic substituents, functional groups, or stereochemistry. Data are derived from safety sheets, synthetic studies, and physicochemical reports.

Structural and Functional Insights

- Halogen Effects : The dichlorophenyl substituent in the target compound likely enhances lipophilicity and metabolic stability compared to fluorophenyl or unsubstituted analogs . However, this may increase toxicity risks, as seen in dichlorophenyl-containing GPCR modulators .

- Amino Group Positioning: The 3-amino group in pyrrolidin-2-one derivatives is critical for hydrogen bonding in receptor interactions. Methylamino or hydroxy substitutions alter pharmacokinetic profiles (e.g., solubility, half-life) .

- Synthetic Routes: Similar compounds are synthesized via reactions involving malononitrile or acylethynylpyrroles, suggesting shared pathways for the target compound . highlights triazine-based coupling methods, which may apply to dichlorophenyl analogs.

Commercial and Research Status

Preparation Methods

Condensation and Reduction Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2,4-Dichlorobenzaldehyde + pyrrolidine derivative | Formation of Schiff base (imine intermediate) |

| 2 | Reduction | Sodium borohydride (NaBH4) or borane-methyl sulfide complex (BH3·Me2S) in THF | Reduction of imine to amine |

| 3 | Cyclization | Acidic conditions (e.g., HCl in methanol) or base-promoted cyclization | Formation of pyrrolidin-2-one ring with amino substitution |

| 4 | Purification | Silica gel chromatography or recrystallization | Pure this compound |

This method is supported by general synthetic protocols for related lactam derivatives, where the Schiff base intermediate is a key precursor and reduction followed by cyclization yields the desired amino lactam.

Alternative One-Pot Multicomponent Reactions

Recent advances in heterocyclic synthesis suggest that multicomponent reactions (MCRs) involving:

- Substituted pyrrolidin-2-one precursors,

- 2,4-dichlorophenyl halides,

- Amino sources,

under catalytic conditions (e.g., palladium-catalyzed cross-coupling or acid-catalyzed condensation) can streamline synthesis by combining condensation, reduction, and cyclization steps in one pot. Although specific literature on this compound is limited, analogous methods have been demonstrated for related imidazo and piperidinone derivatives.

Reaction Conditions and Optimization

- Temperature: Condensation typically occurs at room temperature to moderate heating (20–70 °C).

- Solvents: Methanol, tetrahydrofuran (THF), or toluene are common solvents used.

- Catalysts/Additives: Acid catalysts such as p-toluenesulfonic acid (TosOH) facilitate imine formation; palladium catalysts and phosphine ligands are used in cross-coupling steps when applicable.

- Purification: Silica gel chromatography is standard; preparative high-performance liquid chromatography (prep-HPLC) is employed for high purity requirements.

Comparative Data Table for Preparation Methods

| Preparation Step | Method 1: Stepwise Condensation-Reduction-Cyclization | Method 2: One-Pot Multicomponent Reaction |

|---|---|---|

| Starting Materials | 2,4-Dichlorobenzaldehyde, pyrrolidine derivative | Same, with additional catalysts and reagents |

| Reaction Time | Several hours per step (total ~12-24 h) | Single reaction, ~12 h |

| Temperature | 20–70 °C | 70–110 °C (depending on catalyst) |

| Catalysts | Acid catalyst (TosOH), reducing agent (NaBH4) | Pd catalyst, phosphine ligands, base |

| Purification | Chromatography or recrystallization | Prep-HPLC or chromatography |

| Yield | Moderate to high (50–80%) | Potentially higher, but depends on optimization |

| Scalability | Straightforward, suitable for scale-up | More complex, requires catalyst optimization |

Research Findings and Notes

- The stepwise condensation-reduction-cyclization route remains the most reliable and widely used method for preparing this compound, providing good yields and purity suitable for research applications.

- Industrial production optimizes these steps using continuous flow reactors and automated purification to enhance yield and reduce impurities.

- The compound’s purity is typically maintained at ≥95%, which is critical for its use in pharmaceutical and biochemical research.

- Recent synthetic methodologies involving palladium-catalyzed cross-coupling and multicomponent reactions offer promising alternatives but require further adaptation and validation specifically for this compound.

Q & A

Q. What synthetic methodologies are recommended for 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one?

Synthesis typically involves multi-step organic reactions, such as cyclization or condensation between chloro-substituted benzaldehydes and amines. For analogs like 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one, protocols use chloro-benzaldehyde derivatives and amides under reflux conditions with catalysts like acetic acid . Key steps include:

Q. How can the structure of this compound be experimentally validated?

Use a combination of:

- NMR spectroscopy : 1H and 13C NMR to confirm the pyrrolidinone backbone and substituent positions (e.g., 2,4-dichlorophenyl group) .

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar compounds like (4R,5S)-1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the dichlorophenyl group’s hydrophobicity. Analogous compounds show limited aqueous solubility, necessitating solvent optimization .

- Stability : Store under inert gas (N2/Ar) at -20°C to prevent oxidation of the pyrrolidinone ring or amino group degradation .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity compared to fluorophenyl or methylphenyl analogs?

The electron-withdrawing chlorine atoms increase electrophilicity at the pyrrolidinone carbonyl, enhancing susceptibility to nucleophilic attack. Comparative studies on analogs show:

Q. What strategies are effective for resolving enantiomers of this compound?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Kinetic resolution : Enzymatic methods (lipases or esterases) for selective acylation of one enantiomer .

Q. How can computational modeling predict the compound’s biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or GPCRs. The dichlorophenyl group may occupy hydrophobic pockets, as seen in fluorophenyl analogs .

- MD simulations : Assess binding stability over 100 ns trajectories; chlorine’s van der Waals interactions improve target retention .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or EGFR) at 1–100 µM concentrations.

- CYP450 interactions : Microsomal stability assays (human liver microsomes) to assess metabolic liability .

- Data normalization : Compare IC50 values to control inhibitors (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.